molecular formula C19H18N6O3 B2474363 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid CAS No. 1171396-93-2

4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid

Cat. No.: B2474363
CAS No.: 1171396-93-2
M. Wt: 378.392
InChI Key: YCHJWJTZARLTKO-UHFFFAOYSA-N
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Description

4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-24-16(6-7-22-24)15-11-17(25(23-15)18(26)4-5-19(27)28)12-2-3-13-14(10-12)21-9-8-20-13/h2-3,6-10,17H,4-5,11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJWJTZARLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline moiety, which is known for its diverse biological activities. Its molecular formula is C15H16N6O3C_{15}H_{16}N_{6}O_{3}, and it has a molecular weight of approximately 316.33 g/mol. The presence of the bipyrazole and oxobutanoic acid components contributes to its pharmacological properties.

Research indicates that quinoxaline derivatives often exhibit their biological effects through several mechanisms:

  • Antiviral Activity : Quinoxaline derivatives have been shown to possess antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against viruses such as Herpes simplex virus and Hepatitis B virus by inhibiting viral replication and entry into host cells .
  • Antitumor Activity : The structural features of quinoxaline compounds allow them to interact with various cellular targets involved in cancer proliferation. Studies suggest that these compounds can inhibit specific kinases associated with tumor growth .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar quinoxaline derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
1-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thioureaAntiviral (HSV)20
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoateAntiviral (CBV5)0.09
3-vinyl-quinoxalin-2(1H)-oneAntitumor (FGFR1 inhibition)Not specified

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

  • Antiviral Efficacy : A study evaluated various quinoxaline derivatives for their antiviral activity against Herpes simplex virus (HSV). The most potent compound reduced plaque formation significantly at low concentrations, suggesting that structural modifications could enhance antiviral efficacy .
  • Cancer Research : In another investigation focusing on cancer treatment, a series of quinoxaline-based compounds were synthesized and tested for their ability to inhibit FGFR1 kinase activity. The results indicated promising antitumor effects, warranting further exploration into their therapeutic potential .
  • Inflammation Studies : A recent study assessed the anti-inflammatory properties of quinoxaline derivatives in vitro and in vivo models. The findings highlighted the ability of these compounds to reduce inflammatory markers and improve outcomes in models of chronic inflammation .

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